2-(2,4-Dinitrophenyl)cyclohexanone oxime
Description
2-(2,4-Dinitrophenyl)cyclohexanone oxime is an organic compound with the molecular formula C12H13N3O5 It is a derivative of cyclohexanone oxime, where the cyclohexanone moiety is substituted with a 2,4-dinitrophenyl group
Properties
IUPAC Name |
(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYVHYZZLOJHW-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319707 | |
| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68614-33-5 | |
| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of 2-(2,4-Dinitrophenyl)cyclohexanone oxime on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)cyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, acids or bases as catalysts, and reducing agents such as hydrogen or metal hydrides for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino-substituted compounds .
Scientific Research Applications
2-(2,4-Dinitrophenyl)cyclohexanone oxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime involves the cleavage of the N-O bond, which can be influenced by the presence of surfactants and other catalytic agents. The compound’s effects are mediated through its interactions with molecular targets, including enzymes and receptors, which can lead to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: The parent compound without the 2,4-dinitrophenyl substitution.
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
2,4-Dinitrophenylhydrazone derivatives: Compounds formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes and ketones.
Uniqueness
2-(2,4-Dinitrophenyl)cyclohexanone oxime is unique due to the presence of both the cyclohexanone oxime and 2,4-dinitrophenyl moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components .
Biological Activity
2-(2,4-Dinitrophenyl)cyclohexanone oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a cyclohexanone ring substituted with a dinitrophenyl group and an oxime functional group. This configuration is significant for its biological activity, as the dinitrophenyl moiety is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The compound can bind to active sites or allosteric sites on target proteins, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis in cancer cells and inhibition of microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and blocking cell cycle progression. For instance, in assays involving human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), this compound exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.5 | Microtubule disruption |
| HT-29 | 0.8 | Apoptosis induction |
| A549 | 1.0 | Cell cycle arrest at G2/M phase |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
